Negative Bioactivity Fingerprint vs Active sEH and HDAC Inhibitors
In contrast to structurally related 1,3-disubstituted urea and acetamide derivatives that exhibit potent soluble epoxide hydrolase (sEH) or histone deacetylase (HDAC) inhibition, N-[4-(diethylcarbamoylamino)phenyl]acetamide is inactive across four mechanistically distinct biochemical and cell-based assays [1]. Specifically, it was classified as Inactive in a confirmatory high-throughput screen against Mycobacterium tuberculosis H37Rv putative kinases (AID 2842), an AlphaScreen assay monitoring RMI-FANCM (MM2) protein–protein interaction (AID 1159607), an SSB-PriA antibiotic-resistance target AlphaScreen (AID 1272365, tested against two protein targets), and a phosphatase PstP inhibition screen (AID 2060911) [1]. By contrast, benchmark 1,3-disubstituted urea sEH inhibitors such as the compounds disclosed in US10377744 achieve Ki values below 0.05 nM against recombinant human sEH [2], and hydroxamic acid-based acetamide HDAC inhibitors achieve IC50 values in the nanomolar range (e.g., HDAC6 IC50 = 124 nM) [3]. This quantitative inactivity (no measurable IC50/Ki reported in any assay) provides a verified negative control signature that active urea-acetamide analogs cannot replicate.
| Evidence Dimension | Bioactivity outcome in biochemical/cell-based screens |
|---|---|
| Target Compound Data | Inactive in AID 2842, AID 1159607, AID 1272365 (×2 targets), AID 2060911; no IC50 or Ki values measurable |
| Comparator Or Baseline | 1,3-Disubstituted urea sEH inhibitors: Ki < 0.05 nM (human sEH, FRET displacement) [2]; Hydroxamic acid HDAC6 inhibitor: IC50 = 124 nM (fluorescent substrate assay) [3] |
| Quantified Difference | >10,000-fold differential (inactive vs. sub-nanomolar active comparators); exact fold-change incalculable due to absence of measurable activity for target compound |
| Conditions | Assays: AID 2842 (M. tuberculosis H37Rv, confirmatory); AID 1159607 (AlphaScreen, human RMI-FANCM); AID 1272365 (AlphaScreen, bacterial SSB-PriA); AID 2060911 (M. tuberculosis PstP phosphatase, screening) |
Why This Matters
For researchers designing counter-screens or assembling negative control compound sets, this verified multi-target inactivity profile is a procurement-critical feature that active urea-acetamide analogs cannot provide.
- [1] PubChem BioAssay Summary for CID 735613. Activity Outcome 'Inactive' for AID 2842, AID 1159607, AID 1272365, AID 2060911. View Source
- [2] BindingDB Entry BDBM409009, US10377744 Compound 30. Ki < 0.0500 nM for recombinant human sEH (Epoxide hydrolase 1). View Source
- [3] BindingDB Entry BDBM218214, US9249087 Compound 53. HDAC6 IC50 = 124 nM (pH 8.0, fluorescently-labeled acetylated substrate). View Source
